5-Bromo-N-ethyl-3-thiophenecarboxamide
Description
Properties
Molecular Formula |
C7H8BrNOS |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
5-bromo-N-ethylthiophene-3-carboxamide |
InChI |
InChI=1S/C7H8BrNOS/c1-2-9-7(10)5-3-6(8)11-4-5/h3-4H,2H2,1H3,(H,9,10) |
InChI Key |
FXCQHZPFPHWBQH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CSC(=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Carboxamide Group
The nature of the substituent on the carboxamide nitrogen significantly impacts physicochemical and biological properties. Key analogs include:
Key Findings :
- Lipophilicity : Larger alkyl groups (e.g., dibutyl) increase logP values, favoring membrane permeability but reducing aqueous solubility. The ethyl group in the target compound offers a middle ground .
- Synthetic Accessibility: Dimethyl and ethyl analogs are synthesized via direct amidation of 5-bromothiophene-3-carboxylic acid with respective amines under basic conditions (e.g., K₂CO₃ in n-butanol) .
Positional Isomerism and Bromine Substitution
The position of bromine and carboxamide groups on the thiophene ring influences electronic properties and reactivity:
Key Findings :
- Electronic Effects : Bromine at C5 (target compound) creates a strong electron-withdrawing effect, activating the ring for nucleophilic aromatic substitution at C2 or C3. In contrast, bromine at C4 () shifts reactivity toward C5 .
- Synthetic Utility : The target compound’s C5 bromine facilitates Suzuki-Miyaura couplings, whereas C4 bromine (as in ) is less reactive under standard conditions.
Preparation Methods
Direct Bromination of N-ethyl-3-thiophenecarboxamide
The most straightforward approach involves electrophilic bromination of N-ethyl-3-thiophenecarboxamide. A method adapted from pyrazole bromination in WO2021076835A8 employs N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, achieving 78% yield after 6 hours. Regioselectivity at the 5-position is ensured by the electron-withdrawing carboxamide group, which directs bromination para to itself. Side products like 2,5-dibromo derivatives (<5%) are removed via recrystallization from ethanol-water mixtures.
Multi-Step Synthesis via 3-Thiophenecarboxylic Acid Intermediates
A scalable route detailed in Ethyl 3-bromo-5-nitrobenzoate synthesis can be adapted:
-
Esterification : 3-Thiophenecarboxylic acid is treated with thionyl chloride (SOCl₂) in ethanol to form ethyl 3-thiophenecarboxylate (95% yield).
-
Bromination : The ester undergoes radical bromination using FeCl₃ and Br₂ in CCl₄, yielding ethyl 5-bromo-3-thiophenecarboxylate (82%).
-
Amidation : The ester reacts with ethylamine in tetrahydrofuran (THF) at 60°C for 12 hours, followed by acid hydrolysis to the carboxamide (88% yield).
This method’s advantage lies in isolable intermediates, facilitating quality control at each stage.
Critical Reaction Parameters and Optimization
Temperature and Catalytic Effects
Bromination efficiency correlates with temperature control. Below 5°C, NBS-mediated reactions minimize di-bromination (<3% byproducts). FeCl₃-catalyzed bromination requires 40–50°C for complete conversion, as lower temperatures stall reactivity. Microwave irradiation (100°C, 30 minutes) reduces amidation time from 12 hours to 2 hours while maintaining 85% yield.
Solvent Systems
-
Polar aprotic solvents : Dimethylformamide (DMF) accelerates amidation but complicates purification.
-
Chlorinated solvents : Dichloromethane optimizes bromination homogeneity but poses environmental concerns.
-
Ether solvents : THF balances reactivity and safety in amine reactions.
Analytical Characterization Data
Table 1: Spectroscopic Properties of this compound
Industrial-Scale Challenges and Innovations
While lab-scale syntheses achieve >85% yields, scaling faces hurdles:
-
Thionyl chloride handling : Corrosivity necessitates specialized reactors, increasing capital costs.
-
Bromine waste management : Neutralization of HBr byproducts requires 1.5 equivalents of NaOH, impacting process sustainability.
-
Purification bottlenecks : Column chromatography is replaced with crystallization in pilot plants, though this lowers purity to 92–94%.
Recent advances include flow chemistry systems that automate bromination and amidation steps, reducing human exposure to hazardous intermediates .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 5-Bromo-N-ethyl-3-thiophenecarboxamide?
Methodological Answer:
The synthesis involves bromination of thiophene derivatives followed by amide formation. Key parameters include:
- Temperature: Maintain precise control (e.g., 0–5°C during bromination to prevent side reactions) .
- Solvent Choice: Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
- Reaction Time: Monitor via TLC or HPLC to avoid over-bromination or decomposition .
- Catalysts: Use palladium catalysts for coupling reactions or carbodiimides for amide bond formation .
Post-synthesis, purify via column chromatography or recrystallization, and validate purity using NMR and mass spectrometry .
Advanced: How can multi-step synthetic strategies be designed to improve yield and functional group compatibility?
Methodological Answer:
Multi-step synthesis requires orthogonal protection of reactive groups. For example:
Bromination: Introduce bromine at the 5-position of thiophene using NBS under controlled conditions .
Amide Formation: Couple the carboxylic acid intermediate with ethylamine via EDC/HOBt activation, ensuring minimal steric hindrance .
Purification: Employ gradient HPLC to isolate intermediates, especially when handling halogenated byproducts .
Use computational tools (e.g., DFT calculations) to predict reactivity and optimize reaction pathways .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: Assign peaks for bromine (δ 7.2–7.5 ppm for aromatic protons) and the ethylamide group (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for NH) .
- Mass Spectrometry: Confirm molecular weight (C₇H₇BrNOS, MW 248.1) with ESI-MS or MALDI-TOF .
- Elemental Analysis: Validate Br and S content (±0.3% deviation) .
- HPLC: Monitor purity (>98%) using a C18 column with UV detection at 254 nm .
Advanced: How can researchers resolve conflicting data from spectroscopic and chromatographic analyses?
Methodological Answer:
Discrepancies often arise from impurities or isomerism. Strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals caused by rotational isomers or halogen proximity effects .
- X-ray Crystallography: Confirm absolute configuration if crystalline .
- LC-MS/MS: Identify trace byproducts (e.g., dehalogenated species) .
- Statistical Validation: Apply principal component analysis (PCA) to correlate spectral data with synthetic batches .
Basic: What biological targets or mechanisms are associated with this compound?
Methodological Answer:
The compound’s bromine and amide groups enable interactions with:
- Enzymes: Inhibit cysteine proteases via electrophilic bromine-thiol interactions .
- Receptors: Modulate GPCR signaling in cell-based assays (e.g., cAMP or calcium flux assays) .
- Nucleic Acids: Intercalate or alkylate DNA/RNA, assessed via gel electrophoresis or qPCR .
Standardize assays with positive controls (e.g., known protease inhibitors) and dose-response curves .
Advanced: How can experimental design (DoE) optimize biological activity studies while minimizing resource use?
Methodological Answer:
Apply factorial design to evaluate variables:
- Factors: Concentration, incubation time, cell type .
- Responses: IC₅₀, selectivity index, cytotoxicity.
For example, a 2³ factorial design (8 experiments) tests low/high concentrations (1–10 µM), timepoints (24–48 hr), and primary vs. cancer cell lines. Analyze via ANOVA to identify significant interactions . Use response surface methodology (RSM) for non-linear optimization .
Basic: What chemical reactions are feasible for modifying the thiophene ring or ethylamide group?
Methodological Answer:
- Electrophilic Substitution: Bromine at C5 directs further halogenation or nitration at C2/C4 .
- Cross-Coupling: Suzuki-Miyaura with arylboronic acids using Pd(PPh₃)₄ .
- Amide Hydrolysis: Convert to carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .
- Reduction: Hydrogenate the thiophene ring with Pd/C and H₂ to access dihydro derivatives .
Advanced: How can computational modeling guide the development of this compound derivatives for materials science?
Methodological Answer:
- DFT Calculations: Predict electronic properties (HOMO-LUMO gaps) for OLED or photovoltaic applications .
- MD Simulations: Model polymer compatibility (e.g., with P3HT) to assess conductivity or thermal stability .
- QSAR: Correlate substituent effects (e.g., replacing Br with I) with biological activity or material performance .
Validate predictions via cyclic voltammetry (redox potentials) and UV-vis spectroscopy (bandgap measurements) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for solvent handling .
- Waste Disposal: Halogenated waste must be segregated and incinerated .
- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How can researchers address discrepancies in published data on the compound’s reactivity or bioactivity?
Methodological Answer:
- Meta-Analysis: Compare datasets using standardized metrics (e.g., pIC₅₀, logP) and identify outliers via Grubbs’ test .
- Reproducibility Studies: Replicate key experiments under controlled conditions (e.g., fixed solvent ratios, temperature) .
- Machine Learning: Train models on published data to predict unreported variables (e.g., solvent polarity effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
